molecular formula C11H8N2O B6176135 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 20334-97-8

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B6176135
CAS No.: 20334-97-8
M. Wt: 184.2
InChI Key:
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Description

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a nitrile group (-CN) and a ketone group (C=O) attached to the isoquinoline ring. It has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with cyanoacetic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, leading to the formation of 2-methyl-1-hydroxy-1,2-dihydroisoquinoline-4-carbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, resulting in the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols.

Scientific Research Applications

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: This compound has a similar structure but with the nitrile group at a different position on the isoquinoline ring.

    2-oxo-1,2-dihydroquinoline-4-carboxylate: Another related compound with a carboxylate group instead of a nitrile group.

    4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: A derivative with a carboxylic acid group and a different substitution pattern on the quinoline ring.

Uniqueness

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves the condensation of 2-methyl-1,2-dihydroisoquinoline-4-carbaldehyde with malononitrile followed by cyclization and oxidation.", "Starting Materials": [ "2-methyl-1,2-dihydroisoquinoline-4-carbaldehyde", "malononitrile", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,2-dihydroisoquinoline-4-carbaldehyde (1.0 equiv) and malononitrile (2.0 equiv) in ethanol and add sodium ethoxide (2.0 equiv). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and acidify with acetic acid. Filter the resulting solid and wash with water to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in ethanol and add hydrogen peroxide (1.5 equiv). Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash with water and recrystallize from ethanol to obtain the final product, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile." ] }

CAS No.

20334-97-8

Molecular Formula

C11H8N2O

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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